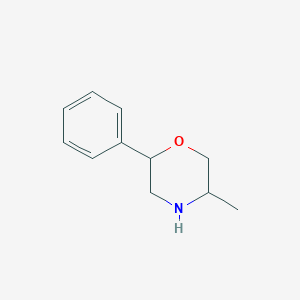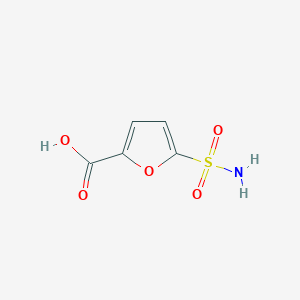
5-Sulfamoylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulfamoylfuran-2-carboxylic acid, also known as 5-(aminosulfonyl)-2-furoic acid, is a compound with the linear formula C5H5NO5S . It is stored at room temperature, in a dark place, and under an inert atmosphere .
Molecular Structure Analysis
The molecular weight of this compound is 191.16 . Its InChI code is 1S/C5H5NO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H, (H,7,8) (H2,6,9,10) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at room temperature .Scientific Research Applications
Environmental Degradation and Monitoring
Polyfluoroalkyl chemicals, including derivatives like 5-Sulfamoylfuran-2-carboxylic acid, undergo environmental degradation forming perfluorinated acids (PFCAs) and sulfonates (PFSAs). These degradation products, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), are persistent environmental pollutants. Studies focusing on microbial degradation in environmental samples highlight the importance of monitoring these compounds due to their toxic profiles and widespread presence in the environment (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Persistence
Research comparing the bioaccumulation potential of PFCAs to other persistent pollutants indicates that shorter-chain PFCAs, including derivatives like this compound, are less likely to bioaccumulate according to regulatory criteria. This suggests a nuanced understanding of their environmental behavior is necessary for effective risk management (Conder et al., 2008).
Treatment Methods for PFAs
Advanced treatment methods for perfluoroalkyl substances (PFAs) and their derivatives in water and wastewaters have been explored, including filtration and sorption technologies. These methods aim to address the challenge of removing such persistent compounds from the environment, with ongoing research into more effective and sustainable removal techniques (Rayne & Forest, 2009).
Medical Applications
This compound derivatives, such as 5-aminosalicylic acid (5-ASA), are utilized in the treatment of inflammatory bowel diseases (IBD), including ulcerative colitis. 5-ASA is released from prodrugs like sulfasalazine in the large bowel, exerting its therapeutic effect locally. This highlights the compound's role in developing treatments with reduced systemic absorption and adverse effects, contributing to improved patient care in IBD management (Desreumaux & Ghosh, 2006).
Renewable Chemical Sources
5-Hydroxymethylfurfural (HMF), a derivative of this compound, is considered a critical platform chemical for producing value-added chemicals and materials from biomass. Its application in synthesizing monomers, polymers, and biofuels underscores the potential of this compound derivatives in supporting the transition to a bio-based economy (Chernyshev et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
5-sulfamoylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICVBFROQJBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-63-5 |
Source


|
| Record name | 5-(Aminosulfonyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2794750.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)

![5-[4-(1,1-Dioxothiomorpholin-4-ylmethyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B2794753.png)
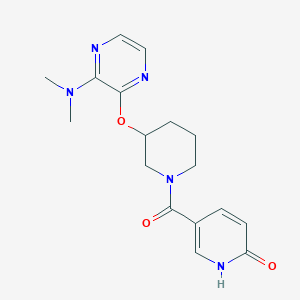
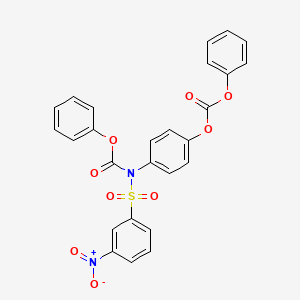

![2-chloro-N-{4-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]phenyl}pyridine-3-carboxamide](/img/structure/B2794759.png)
![4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride](/img/structure/B2794760.png)
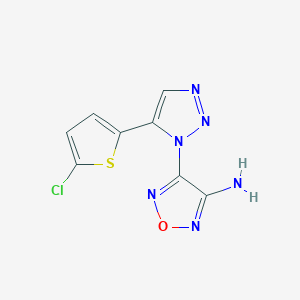
![1-methanesulfonyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2794764.png)
